Bienvenue dans la boutique en ligne BenchChem!

Lovastatin-d3 hydroxy acid (sodium)

LC-MS/MS method validation Isotopic purity Internal standard

Lovastatin-d3 hydroxy acid (sodium) is the gold-standard SIL-IS for accurate LC-MS/MS quantification of lovastatin's active metabolite in complex biological matrices. Unlike structural analogs (e.g., simvastatin acid), this deuterated standard co-elutes with the analyte, ensuring near-identical matrix effects and extraction recovery—eliminating the accuracy risks that compromise ANDA regulatory submissions. With ≥99.6% atom D isotopic purity, isotopic cross-talk is minimized, enabling ultra-sensitive detection at LLOQ down to 0.121 ng/mL. The sodium salt form offers superior aqueous solubility, streamlining working solution preparation and improving inter-batch reproducibility. Laboratories targeting USFDA/EMEA bioanalytical guideline compliance choose this certified reference standard to de-risk method validation and ensure reliable pharmacokinetic data integrity.

Molecular Formula C24H38NaO6
Molecular Weight 448.6 g/mol
Cat. No. B12417569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin-d3 hydroxy acid (sodium)
Molecular FormulaC24H38NaO6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na]
InChIInChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;
InChIKeyPDWLGNSFYLIXBF-QRVNCVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lovastatin-d3 Hydroxy Acid (Sodium) for LC-MS/MS Quantification: Procurement and Analytical Selection Guide


Lovastatin-d3 hydroxy acid (sodium), CAS 1217528-38-5, is a stable isotope-labeled (deuterated) internal standard (SIL-IS) specifically designed for the quantitative bioanalysis of lovastatin and its active hydroxy acid metabolite . This compound is the sodium salt form of the deuterium-labeled active carboxylate metabolite of lovastatin, a known HMG-CoA reductase inhibitor . As a SIL-IS, it serves as the analytical gold standard for accurate and precise quantification in complex biological matrices, compensating for variations in sample preparation, ionization efficiency, and instrument drift [1].

Why Lovastatin-d3 Hydroxy Acid (Sodium) Cannot Be Substituted with Unlabeled or Structural Analog Internal Standards


In LC-MS/MS quantification of lovastatin hydroxy acid, substituting a deuterated internal standard with a structural analog (e.g., simvastatin acid) introduces significant analytical risk. While stable isotopically labeled (SIL) internal standards co-elute with the analyte and experience near-identical matrix effects and extraction recovery, structural analogs may exhibit different chromatographic behavior and ionization responses [1]. This divergence can lead to inaccurate compensation for ion suppression/enhancement and extraction losses, directly impacting method accuracy and reproducibility [1]. Furthermore, unlabeled compounds cannot be distinguished from the endogenous analyte, precluding their use as internal standards. The deuterium labeling in Lovastatin-d3 hydroxy acid (sodium) ensures a distinct mass shift (m/z +3 for the d3 label), enabling selective detection and reliable quantification without interference [2].

Product-Specific Quantitative Differentiation: Lovastatin-d3 Hydroxy Acid (Sodium) vs. Closest Comparators


High Isotopic Purity (≥99.6% d3) Ensures Minimal Cross-Talk and Accurate Isotope Ratio Measurement

The isotopic purity of Lovastatin-d3 hydroxy acid (sodium) directly impacts the accuracy of quantification by minimizing isotopic cross-talk between the analyte and internal standard channels. A certificate of analysis from a commercial supplier confirms an isotopic purity specification of 99.6% atom D, with normalized intensity distribution showing d3 = 99.23%, d2 = 0.45%, d1 = 0.29%, and d0 = 0.30% [1]. This high enrichment, compared to a typical minimum industry specification of 98% atom D for deuterated standards , significantly reduces the contribution of the internal standard to the analyte's mass channel, thereby improving the lower limit of quantification (LLOQ) and assay precision.

LC-MS/MS method validation Isotopic purity Internal standard

Validated Low Matrix Effect (2.74%) in Human Plasma LC-MS/MS Assay Confirms Reliable Quantification

In a fully validated, stability-indicating LC-MS/MS method for the determination of lovastatin in human plasma, Lovastatin-d3 was employed as the internal standard [1]. The study reported that no significant matrix effect was observed across the linearity range, with the degree of matrix effect for lovastatin quantified at 2.74% [1]. This low matrix effect is attributable to the near-identical physiochemical properties and co-elution of the deuterated internal standard with the analyte, which effectively compensates for any ion suppression or enhancement from plasma components [1].

Matrix effect LC-MS/MS Bioequivalence study

Superior Intra- and Inter-Day Precision Achieved with SIL-IS Compared to Structural Analog Methods

The LC-MS/MS method validated with Lovastatin-d3 as the internal standard demonstrated intra- and inter-day precision values within 11.38% and 8.62%, respectively, at the lower limit of quantification (LLOQ) for lovastatin [1]. In contrast, a separate method employing simvastatin acid (a structural analog) as the internal standard for lovastatin hydroxy acid quantification reported intra- and inter-day precision values below 15% at three quality control levels [2]. While both methods meet acceptance criteria, the SIL-IS method achieves higher precision at the LLOQ (≤11.38% vs. <15% target), which is critical for accurately measuring low analyte concentrations in pharmacokinetic studies.

Assay precision LC-MS/MS Method validation

Sodium Salt Form Enhances Aqueous Solubility for Simplified Sample Preparation in Bioanalytical Workflows

The sodium salt form of Lovastatin-d3 hydroxy acid provides enhanced aqueous solubility compared to the free acid or lactone forms, facilitating direct dissolution in aqueous mobile phases and biological matrices [1]. This improved solubility simplifies the preparation of stock solutions and working internal standard solutions, reducing the need for high percentages of organic solvents that can cause precipitation or phase separation during sample preparation [1]. In contrast, the lactone form of lovastatin and its deuterated analogs exhibit limited aqueous solubility, often requiring dissolution in acetonitrile or methanol prior to spiking, which can introduce solvent compatibility issues in reversed-phase LC-MS/MS methods [2].

Sample preparation Aqueous solubility Bioanalysis

Successful Application in Regulatory Bioequivalence Study Demonstrates Fitness-for-Purpose

Lovastatin-d3 hydroxy acid (sodium) as an internal standard enabled the successful validation and application of an LC-MS/MS method for a regulatory bioequivalence study of lovastatin 40 mg tablets in healthy human volunteers [1]. The method, validated according to USFDA and EMEA guidelines, demonstrated no significant inter-conversion between lovastatin and its hydroxy acid metabolite during sample handling, a critical requirement for accurate estimation of both analytes [1]. The use of the deuterated internal standard was essential for achieving the required selectivity, sensitivity (LLOQ 0.121 ng/mL), and precision to support the study's pharmacokinetic endpoints [1]. This proven application contrasts with methods using structural analog internal standards, which may not provide equivalent compensation for matrix effects and extraction variability in incurred sample analysis [2].

Bioequivalence study Regulatory submission Clinical pharmacokinetics

Limited Availability of Direct Comparator Data for Alternative Deuterated Forms (d9 vs. d3)

A systematic literature search reveals limited direct comparative data between Lovastatin-d3 hydroxy acid (sodium) and Lovastatin-d9 internal standards for the quantification of lovastatin hydroxy acid. While d9-labeled lovastatin (lactone form) is commercially available and intended for use as an internal standard , no published studies were identified that directly compare the analytical performance (e.g., matrix effect, precision, accuracy) of d3-labeled hydroxy acid sodium salt versus d9-labeled lactone forms in the same assay system. This evidence gap represents an opportunity for further analytical characterization to definitively establish whether the additional deuterium atoms in d9-labeled compounds confer any measurable advantage in terms of isotopic separation or quantification accuracy for lovastatin hydroxy acid bioanalysis [1]. Without such data, the selection between d3 and d9 forms remains largely driven by availability, cost, and compatibility with existing MRM transitions rather than demonstrated analytical superiority.

Isotopic labeling Internal standard selection d3 vs. d9

Optimal Procurement and Application Scenarios for Lovastatin-d3 Hydroxy Acid (Sodium)


Regulated Bioequivalence and Pharmacokinetic Studies Requiring FDA/EMA-Compliant Method Validation

Lovastatin-d3 hydroxy acid (sodium) is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission. Its use in a published method that achieved a low matrix effect (2.74%) and high precision (intra-day ≤11.38% at LLOQ) demonstrates its suitability for meeting stringent USFDA and EMEA bioanalytical guideline requirements [1]. Procurement of this SIL-IS reduces the risk of method failure during regulatory review and supports the generation of reliable pharmacokinetic data for abbreviated new drug applications (ANDAs).

High-Sensitivity Quantification of Lovastatin Hydroxy Acid in Complex Biological Matrices

For assays requiring low limits of quantification (LLOQ down to 0.121 ng/mL in plasma), Lovastatin-d3 hydroxy acid (sodium) provides the necessary analytical performance [1]. Its high isotopic purity (≥99.6% atom D) minimizes isotopic cross-talk, enabling accurate quantification at trace levels [2]. This is particularly critical for measuring low systemic concentrations of the active hydroxy acid metabolite in preclinical and clinical pharmacokinetic studies, as well as in drug-drug interaction assessments where sensitivity is paramount.

Method Development for Simultaneous Quantification of Lovastatin and Its Active Hydroxy Acid Metabolite

The sodium salt form of Lovastatin-d3 hydroxy acid offers enhanced aqueous solubility, simplifying the preparation of internal standard working solutions and reducing solvent compatibility issues during sample preparation [3]. This practical advantage streamlines method development workflows and improves the reproducibility of internal standard spiking across large sample batches. For laboratories developing multi-analyte panels for statin therapeutic drug monitoring or adherence testing, this compound provides a reliable and well-characterized option [4].

Stability Studies Requiring Control of Lovastatin–Hydroxy Acid Inter-Conversion

In studies where the inter-conversion between lovastatin lactone and its hydroxy acid form must be tightly controlled to prevent pseudo-estimation, Lovastatin-d3 hydroxy acid (sodium) serves as a stable and distinct internal standard. The validated method using this SIL-IS demonstrated insignificant inter-conversion during sample handling, a critical requirement for accurate determination of both analytes [1]. This makes it an essential reagent for stability-indicating methods and for investigating the metabolic fate of lovastatin in various in vitro and in vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovastatin-d3 hydroxy acid (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.